4(5)-EpDPE methyl ester
Overview
Description
4(5)-EpDPE methyl ester is a synthetic compound derived from docosahexaenoic acid (DHA), an omega-3 fatty acid. This compound is part of the epoxy fatty acid family, which are known for their biological activities, including anti-inflammatory and anti-cancer properties. The methyl ester form enhances its stability and solubility, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(5)-EpDPE methyl ester typically involves the epoxidation of docosahexaenoic acid followed by esterification. The process can be summarized in the following steps:
Epoxidation: Docosahexaenoic acid is reacted with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions to form the epoxy derivative.
Esterification: The resulting epoxy fatty acid is then esterified using methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Epoxidation: Utilizing large reactors to handle the epoxidation of docosahexaenoic acid with m-CPBA.
Continuous Esterification: Employing continuous flow reactors for the esterification step to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4(5)-EpDPE methyl ester undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various oxo-derivatives.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxy ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces oxo-derivatives and hydroxy derivatives.
Reduction: Yields diols.
Substitution: Results in substituted epoxy derivatives.
Scientific Research Applications
4(5)-EpDPE methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling pathways and its anti-inflammatory properties.
Medicine: Investigated for potential therapeutic effects in treating inflammatory diseases and cancer.
Industry: Utilized in the formulation of specialized lubricants and coatings due to its stability and reactivity.
Mechanism of Action
The biological effects of 4(5)-EpDPE methyl ester are primarily mediated through its interaction with cellular receptors and enzymes. It can modulate the activity of enzymes involved in the inflammatory response, such as cyclooxygenases and lipoxygenases. Additionally, it affects signaling pathways by binding to specific receptors, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
Epoxyeicosatrienoic acids (EETs): Similar in structure and function, derived from arachidonic acid.
Epoxydocosapentaenoic acids (EpDPEs): Other epoxy derivatives of docosahexaenoic acid.
Uniqueness
4(5)-EpDPE methyl ester is unique due to its specific epoxy position and methyl ester form, which confer distinct chemical properties and biological activities. Compared to other epoxy fatty acids, it has shown superior stability and solubility, making it more suitable for certain applications in research and industry.
Properties
IUPAC Name |
methyl 3-[3-[(2Z,5Z,8Z,11Z,14Z)-heptadeca-2,5,8,11,14-pentaenyl]oxiran-2-yl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-22(26-21)19-20-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,21-22H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYKJDXNMZXEMM-JEBPEJKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC1C(O1)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC1C(O1)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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